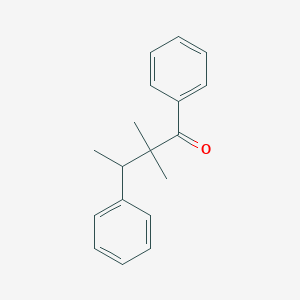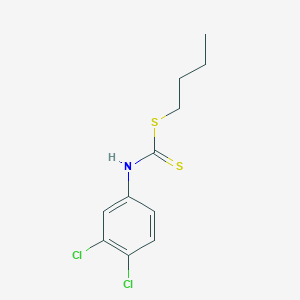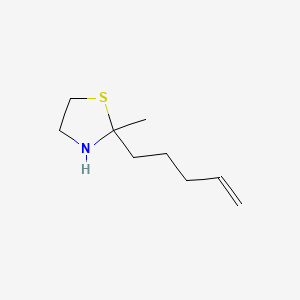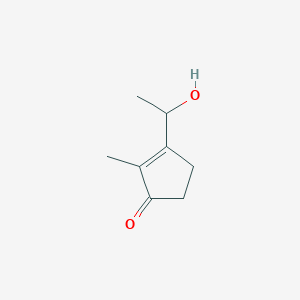
2-Methylheptane-2,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylheptane-2,6-diol is an organic compound with the molecular formula C8H18O2 It is a branched-chain diol, meaning it has two hydroxyl groups (-OH) attached to its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
2-Methylheptane-2,6-diol can be synthesized through several methods. One common approach involves the hydroformylation of 2-methyl-1-heptene, followed by hydrogenation. The hydroformylation reaction introduces a formyl group (-CHO) to the double bond, which is then reduced to a hydroxyl group (-OH) during hydrogenation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These reactions are carried out under controlled conditions, including high pressure and temperature, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Methylheptane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
科学的研究の応用
2-Methylheptane-2,6-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methylheptane-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with active sites of enzymes or binding to receptor sites. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
2-Methylhexane-2,6-diol: Similar structure but with one less carbon atom.
2-Methylheptane-2,5-diol: Similar structure but with hydroxyl groups on different carbon atoms.
2-Methylheptane-2,4-diol: Another isomer with hydroxyl groups on different carbon atoms.
Uniqueness
2-Methylheptane-2,6-diol is unique due to its specific arrangement of hydroxyl groups, which influences its chemical reactivity and interactions. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
73304-48-0 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC名 |
2-methylheptane-2,6-diol |
InChI |
InChI=1S/C8H18O2/c1-7(9)5-4-6-8(2,3)10/h7,9-10H,4-6H2,1-3H3 |
InChIキー |
IOMHEFJNPZANMF-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)

![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)





![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)



